5-(5-aminopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Physicochemical profiling Lipophilicity Drug-likeness

For medicinal chemistry teams facing solubility liabilities in CNS-penetrant kinase inhibitor programs, this 1,2,4-triazole-3-thiol scaffold provides a strategic isosteric replacement. Its negative logP (-0.126) and favorable TPSA (69.62 Ų) address passive permeability requirements without introducing conformational flexibility. • Dual reactive handles: 5-aminopyridine (amide coupling) and triazole-3-thiol (S-alkylation) enable divergent library synthesis from a single building block. • Supplied at ≥95% purity, enabling direct use in hit-to-lead SAR by catalogue without additional purification.

Molecular Formula C8H9N5S
Molecular Weight 207.26 g/mol
CAS No. 1423031-18-8
Cat. No. B1378478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-aminopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
CAS1423031-18-8
Molecular FormulaC8H9N5S
Molecular Weight207.26 g/mol
Structural Identifiers
SMILESCN1C(=NNC1=S)C2=CC(=CN=C2)N
InChIInChI=1S/C8H9N5S/c1-13-7(11-12-8(13)14)5-2-6(9)4-10-3-5/h2-4H,9H2,1H3,(H,12,14)
InChIKeyZKQIEPOVILUSJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Aminopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol: Dual-Function Heterocyclic Scaffold


5-(5-Aminopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 1423031-18-8) is a heterocyclic building block combining a 1,2,4-triazole-3-thiol (thione) core, a 5-aminopyridin-3-yl substituent at C5, and an N4-methyl group. It is categorized as a versatile small-molecule scaffold and is commercially available at research-grade purity (≥95%) [1]. Its molecular formula is C₈H₉N₅S (MW 207.25), and computed physicochemical descriptors place it within Lipinski Rule-of-Five space [1]. The compound presents dual functional handles—a nucleophilic thiol/thione and a free aromatic amine—which differentiate it from simpler triazole-3-thiol analogs lacking the 5-amino functionality .

1
Reactive handles Dual nucleophilic sites: triazole-3-thiol and 5-aminopyridine
2
Differentiation Differentiated from des-amino and 4-amino analogs; enables SAR that simpler scaffolds cannot
3
Physicochemical space Computed properties within Lipinski rule-of-five space

Why Des-Amino and 4-Amino Analogs Cannot Substitute This Scaffold


In-class 1,2,4-triazole-3-thiols bearing a pyridin-3-yl group at C5 cannot be treated as interchangeable building blocks because even a single substituent change on the pyridine or triazole ring fundamentally alters the hydrogen-bonding capacity, lipophilicity, and ionisation profile of the molecule [1][2]. The 5-aminopyridin-3-yl motif in the target compound introduces an additional hydrogen-bond donor (HBD) and acceptor (HBA), shifts the computed logP from positive to negative territory relative to the des-amino analog, and provides a tractable handle for further derivatisation (e.g., amide coupling, reductive amination) that is absent in the simpler pyridin-3-yl congener [2]. These physicochemical differences directly affect solubility, permeability, and synthetic utility, making unverified substitution risky in medicinal chemistry campaigns where SAR around the pyridine ring is critical.

Hydrogen-bonding shift

Replacing the 5-aminopyridine with pyridin-3-yl removes a hydrogen-bond donor, altering solubility and permeability profiles. The des-amino analog cannot replicate this interaction space.

Lipophilicity reversal

The 5-amino group shifts computed logP from positive to negative territory. Unverified substitution may mispredict passive membrane partitioning in lead optimization.

Orthogonal derivatisation lost

Lacking the aromatic amine, des-amino analogs cannot support the independent parallel derivatisation needed for library synthesis; 4-amino isomers risk chemoselectivity conflicts.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Shift Driven by 5-Aminopyridine

The target compound’s computed logP (XLogP3-AA) is approximately 1.3–1.8 log units lower than that of its closest des-amino analog, 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (CAS 3652-31-1). This substantial shift from a moderately lipophilic compound to a hydrophilic one alters predicted membrane permeability and aqueous solubility [1][2].

Lipophilicity Shift
Reported computed values
ΔlogP ≈ –0.7 to –1.3 log units (more hydrophilic vs des-amino analog)
Predicted to shift passive permeability and aqueous solubility
Algorithm-dependent; experimental logP/D verification recommended
Physicochemical profiling Lipophilicity Drug-likeness

Topological Polar Surface Area Comparison

The topological polar surface area (TPSA) of the target compound is 69.62 Ų, which is 12.78 Ų lower than that reported for the des-amino comparator (82.4 Ų). TPSA values below 70–80 Ų are generally associated with improved blood–brain barrier (BBB) penetration, and the target compound already sits at the lower edge of this favorable range [1][2].

TPSA Comparison
Reported computed values
ΔTPSA ≈ –13 Ų (target 69.6 vs 82.4 Ų for des-amino analog)
Lower TPSA may correlate with improved predicted CNS permeability
CNS penetration requires experimental validation; predicted category shift only
TPSA CNS drug design Permeability

Hydrogen-Bond Donor Count Advantage

The target compound possesses two hydrogen-bond donors (one from the thiol/thione tautomer and one from the 5-aminopyridine NH₂), compared with a single donor in the des-amino analog CAS 3652-31-1. This additional donor can form a supplementary hydrogen bond with protein backbone or side-chain acceptors, potentially increasing binding enthalpy and selectivity in target engagement [1][2].

HBD Count
Structure-derived
HBD = 2 (vs 1 for des-amino analog)
Additional hydrogen-bond donor may support new binding-mode exploration
Binding requires complementary acceptor in target pocket
Hydrogen bonding Target engagement Structure-based design

Orthogonal Derivatisation Pathways

The target compound carries a primary aromatic amine at the pyridine 5-position, which is chemically orthogonal to the triazole-3-thiol. This enables selective derivatisation via amide bond formation, sulfonamide coupling, or reductive amination without protecting the thiol/thione group. In contrast, the des-amino analog (CAS 3652-31-1) lacks this handle entirely, and the 4-amino isomer (CAS 78027-00-6) places the amine on the triazole ring, where it competes with the thiol for reactivity and alters the electronic character of the heterocycle .

Orthogonal Handles
Class-level inference
Two nucleophilic sites: pyridine-NH₂ and triazole-SH
Allows independent parallel SAR exploration
Verify chemoselectivity experimentally; no selectivity data reported
Synthetic chemistry Building block Parallel synthesis

Recommended Procurement Scenarios


CNS-Penetrant Kinase Probe Design

When a medicinal chemistry team is designing ATP-competitive kinase inhibitors intended to cross the blood–brain barrier, the scaffold’s lower TPSA (69.62 Ų) relative to the des-amino comparator (82.4 Ų) and its additional hydrogen-bond donor capacity (HBD = 2) may improve both passive CNS permeability and hinge-region binding interactions. The 5-aminopyridine moiety can mimic the adenine ring while the triazole-thiol engages the catalytic lysine or polar back pocket [1][2].

Parallel Library Synthesis with Orthogonal Handles

For SAR-by-catalogue or focused library construction, the target compound supplies two chemically distinct nucleophilic sites: the aromatic amine (amenable to amide, sulfonamide, or urea formation) and the triazole-3-thiol (amenable to S-alkylation or metal coordination). This dual reactivity reduces the number of building blocks required per library dimension and avoids the chemoselectivity conflicts encountered with the 4-amino isomer, where both reactive groups reside on the same heterocycle [1].

Hydrophilic Scaffold Replacement

In a lead optimisation programme where a lipophilic scaffold (logP > 1) is causing solubility or metabolic liability, the target compound’s negative logP (–0.126) combined with its low number of rotatable bonds (1) offers an isosteric replacement that significantly increases hydrophilicity without adding conformational flexibility. The 5-aminopyridine group further offers a vector for modulating basicity (predicted pKa ~7.8) [1].

Bioconjugation and Metal Complexation

The thiocarbonyl/thiol tautomer of the 1,2,4-triazole-3-thiol core is known to chelate late-transition metals (e.g., Cu, Au, Zn), and the appended 5-aminopyridine provides a secondary donor site for heterobimetallic complex construction. The target compound’s combination of soft (S) and intermediate (N-pyridine, NH₂) donor atoms makes it suitable for developing metal-based probes or catalysts where both metal-binding affinity and solubility in aqueous buffers are required [1].

Application
Selection Property
Validation Focus
CNS-Penetrant Kinase Probe Design
Low predicted TPSA and dual HBD capacity
Passive permeability assay and hinge-binding validation
Parallel Library Synthesis
Orthogonal reactive handles (amine + thiol)
Chemoselectivity profiling and reaction orthogonality verification
Hydrophilic Scaffold Replacement
Negative computed logP and low rotatable bond count
Solubility measurement and metabolic stability profiling
Bioconjugation and Metal Complexation
Triazole-thiol chelation with secondary pyridyl-amine donor
Metal-binding affinity characterization and aqueous compatibility
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